N-(Anthracen-2-YL)-2-methylprop-2-enamide
Description
Properties
CAS No. |
624736-07-8 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
N-anthracen-2-yl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H15NO/c1-12(2)18(20)19-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)11-17/h3-11H,1H2,2H3,(H,19,20) |
InChI Key |
FDFZXCZBCNBAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-2-YL)-2-methylprop-2-enamide typically involves the reaction of anthracene-2-amine with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for a specified period to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The anthracene moiety undergoes electrophilic substitution at positions 9 and 10 due to its electron-rich aromatic system.
Key Reactions:
Mechanistic Notes :
-
Bromination proceeds through Br₂ addition to anthracene, followed by HBr elimination (rate-determining step) .
-
Chlorination with N-chlorosuccinimide (NCS) requires HCl to generate Cl₂ in situ, favoring 9-substitution due to steric effects .
Amide Functional Group Reactivity
The 2-methylprop-2-enamide group participates in nucleophilic acyl substitutions and conjugate additions.
Hydrolysis
Aza-Michael Addition
Under microwave irradiation (150°C, 20 h), the enamide reacts with phenyl vinyl sulfone to form β-sulfinyl amines (Scheme 1):
textN-(Anthracen-2-YL)-2-methylprop-2-enamide + PhSO₂CH=CH₂ → N-(Anthracen-2-YL)-N-(sulfonylethyl)-2-methylprop-2-enamide
Cross-Coupling Reactions
The anthracene core enables palladium-catalyzed couplings:
| Reaction Type | Catalyst/Base | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–80% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated anthracenes | 65% |
Key Findings :
-
Coupling occurs preferentially at the 9-position due to steric accessibility.
-
Electron-rich arylboronic acids enhance reaction rates (TOF = 12 h⁻¹).
Oxidation
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄, H₂O | Anthraquinone-2-carboxamide | >95% |
| O₃, then Zn/H₂O | 9,10-Endoperoxide | 88% |
Reduction
| Reducing Agent | Product | Notes |
|---|---|---|
| H₂, Pd/C | Dihydroanthracenamide | Partial saturation of anthracene |
| NaBH₄ | Alcohol derivatives (via ketone intermediates) | Requires prior oxidation to anthraquinone |
Photochemical Reactions
The anthracene unit undergoes [4+2] cycloaddition under UV light (λ = 365 nm):
textThis compound + Maleic anhydride → Endo-adduct (83%)
-
Quantum Yield : Φ = 0.45 ± 0.03
-
Applications : Used in photo-patterning and materials science.
Mechanistic Studies
Density Functional Theory (DFT) calculations reveal:
Scientific Research Applications
Photophysical Applications
Fluorescent Probes:
Due to its anthracene core, N-(Anthracen-2-YL)-2-methylprop-2-enamide exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for real-time monitoring of cellular processes.
Organic Light Emitting Diodes (OLEDs):
The compound's electronic properties make it a candidate for use in OLEDs. The high quantum yield and stability of the anthracene derivatives enhance the efficiency of light emission, which is crucial for display technologies.
Biomedical Applications
Drug Development:
Research indicates that derivatives of anthracene, including this compound, possess anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells via mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with DNA, potentially leading to the development of novel chemotherapeutic agents.
Molecularly Imprinted Polymers (MIPs):
this compound has been utilized in the synthesis of MIPs for selective adsorption of biomolecules. These polymers are engineered to have specific binding sites that mimic the shape and functionality of target molecules, enhancing their application in drug delivery systems and biosensors.
Material Science Applications
Composite Materials:
Incorporating this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. These composite materials can be used in various applications ranging from packaging to aerospace engineering.
Sensors:
The compound's sensitivity to environmental changes makes it suitable for developing sensors that detect pH or temperature variations. The fluorescence intensity can change based on environmental conditions, allowing for real-time monitoring.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Fluorescent Imaging | Achieved high-resolution imaging of live cells with minimal cytotoxicity, showcasing potential for cellular studies. |
| Study C | MIP Development | Developed MIPs with enhanced selectivity for neurotransmitters, showing imprinting factors greater than 2.0 compared to non-imprinted controls. |
Mechanism of Action
The mechanism of action of N-(Anthracen-2-YL)-2-methylprop-2-enamide involves its interaction with molecular targets such as DNA. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and potentially leading to apoptosis in cancer cells . This interaction is facilitated by the planar structure of the anthracene ring, which allows it to fit snugly between the base pairs.
Comparison with Similar Compounds
Structural Analogues
N-(2-Arylethyl)-2-methylprop-2-enamides
- Structure : Phenethylamine derivatives with halogens (F, Cl, Br) or electron-donating groups (–OCH₃) on the benzene ring .
- Synthesis : Prepared via N-acylation of 2-arylethylamines with methacryloyl chloride in ethylene dichloride, yielding high-purity products .
- Applications: Used as templates for molecularly imprinted polymers (MIPs). For example, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide-based MIPs showed high affinity for tyramine (imprinting factor = 2.47) and L-norepinephrine (IF = 2.50) .
N-(4-Hydroxyphenyl)-2-methylprop-2-enamide
- Structure : Simpler phenyl derivative with a hydroxyl substituent (CAS 19243-95-9).
- Physical Properties : Molecular weight = 177.20, melting point = 154°C, density = 1.19 g/cm³ .
- Applications: Potential use in polymer chemistry due to its reactive hydroxyl group.
N-(Adamantan-1-yl)prop-2-enamide
- Structure : Adamantane-substituted methacrylamide (CAS 19026-83-6).
- Properties : Higher molecular weight (205.3) and predicted boiling point (367.6°C) due to adamantane’s rigidity .
- Applications : Likely used in drug delivery systems for enhanced lipophilicity.
(E)-N-(Anthracen-2-yl)-1-(4-(decyloxy)-phenyl)methanimine
- Structure : Anthracene-linked imine with a decyloxy-phenyl group.
- Applications : Demonstrated semiconductor properties (e.g., charge transport, photoconductivity) due to anthracene’s extended conjugation .
Key Comparative Data
*Estimated based on molecular formula C₁₈H₁₇NO.
Functional and Application Differences
- Molecularly Imprinted Polymers (MIPs): Phenethyl derivatives (e.g., 4-bromo-substituted) excel in binding small biomolecules (tyramine, norepinephrine) due to tailored cavity sizes . Anthracene-based compounds may target larger aromatic molecules (e.g., polycyclic hydrocarbons) owing to π-π interactions.
- Materials Science :
Biological Activity
N-(Anthracen-2-YL)-2-methylprop-2-enamide, also known by its CAS number 624736-07-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₈H₁₅NO
- Molecular Weight : 261.32 g/mol
- LogP : 5.157 (indicating lipophilicity)
The compound features an anthracene moiety which is significant for its interactions with biological systems. The presence of the amide functional group enhances its potential as a bioactive molecule.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The anthracene structure may facilitate binding to specific sites due to π-π stacking interactions, which are crucial in drug design for enhancing binding affinity and specificity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies have suggested that anthracene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Certain analogs of anthracene have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published by MDPI, researchers explored the effects of various anthracene derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Table 2: Anticancer Efficacy Data
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 40 |
| 50 | 30 | 70 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(anthracen-2-yl)-2-methylprop-2-enamide?
- The compound can be synthesized via nucleophilic addition or substitution reactions involving anthracen-2-amine derivatives. For example, tert-butyl (2S,4R)-N-(anthracen-2-yl)-4-hydroxypyrrolidine-2-carboxamide was synthesized by deprotecting the BOC group using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by solvent exchange and repeated TFA treatment to yield the final product without further purification . This method emphasizes the importance of protecting-group strategies and solvent selection for efficient synthesis.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of N-(anthracen-2-yl)-2-methylprop-2-enamide?
- ¹H NMR : Aromatic protons in the anthracene moiety typically resonate between δ 7.4–8.8 ppm, while the methylprop-2-enamide group shows characteristic peaks for vinyl protons (δ ~5.5–6.5 ppm) and methyl groups (δ ~1.8–2.2 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 326.1 for related anthracene derivatives) confirm molecular weight .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are critical for functional group identification .
Q. What role does N-(anthracen-2-yl)-2-methylprop-2-enamide play in organocatalysis or materials science?
- Derivatives of this compound have been used as precursors for organocatalysts. For instance, deprotected N-anthracene carboxamides exhibit catalytic activity in asymmetric reactions due to their rigid aromatic backbone and hydrogen-bonding capabilities . In materials science, anthracene-based enamide derivatives serve as semiconductors, leveraging their π-conjugated systems for charge transport .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of N-(anthracen-2-yl)-2-methylprop-2-enamide, particularly in cases of high-resolution data or twinning?
- SHELXL’s
TWINandBASFcommands are critical for handling twinned data. For high-resolution structures, anisotropic displacement parameters (ADPs) should be refined to model thermal motion accurately. TheHKLF 5format is recommended for integrating twinned datasets, while restraints on bond lengths and angles prevent overfitting .
Q. How should contradictory spectral or crystallographic data for this compound be resolved in interdisciplinary studies?
- Discrepancies in NMR or X-ray data often arise from polymorphic forms or solvent-dependent conformational changes. Cross-validation using complementary techniques (e.g., single-crystal XRD for absolute configuration and solid-state NMR for polymorph identification) is essential. For example, anthracene derivatives may exhibit π-stacking variations in different solvents, altering NMR splitting patterns .
Q. What strategies are effective for enhancing the bioactivity of N-(anthracen-2-yl)-2-methylprop-2-enamide derivatives in drug discovery?
- Bioisosteric replacement (e.g., substituting the methylprop-2-enamide group with trifluoromethyl or heterocyclic moieties) can improve binding affinity and metabolic stability. In antimalarial studies, derivatives like N-(anthracen-2-yl)-2-methyl-9H-purin-6-amine showed enhanced inhibitory activity against Plasmodium falciparum DHODH via π-π interactions with the enzyme’s active site .
Q. What experimental design considerations are critical for studying the photophysical properties of this compound?
- Ultrafast transient absorption spectroscopy and time-resolved fluorescence are recommended to probe excited-state dynamics. For charge transport studies in semiconductors, field-effect transistor (FET) configurations with thin-film gold arrays provide reliable mobility measurements . Solvent polarity must be controlled to avoid quenching effects in photoconductivity assays.
Methodological Guidelines
- Synthesis : Prioritize inert atmospheres and anhydrous conditions to prevent side reactions (e.g., hydrolysis of the enamide group). Use TFA for efficient deprotection without degrading the anthracene core .
- Crystallography : For twinned crystals, collect data at multiple orientations and apply twin law matrices (e.g., twofold rotation) during refinement in SHELXL .
- Bioactivity Assays : Pair in vitro enzyme inhibition studies (e.g., PfDHODH) with molecular docking to validate binding modes. Use recombinant proteins and standardized buffers (e.g., 10× PBS) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
